molecular formula C32H36N2O B13407008 (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol

(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol

Cat. No.: B13407008
M. Wt: 464.6 g/mol
InChI Key: SRVJQTROLWUZRB-PDZHLSQESA-N
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Description

(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir. Its unique structure, which includes both amino and hydroxy functional groups, makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves several synthetic steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the appropriate benzylamine and phenylacetaldehyde derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process often involves:

Chemical Reactions Analysis

Types of Reactions

(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino and hydroxy groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves its interaction with molecular targets, such as enzymes. In the case of HIV protease inhibitors, the compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C32H36N2O

Molecular Weight

464.6 g/mol

IUPAC Name

(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol

InChI

InChI=1S/C32H36N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-32,35H,21-25,33H2/t30?,31?,32-/m0/s1

InChI Key

SRVJQTROLWUZRB-PDZHLSQESA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(C[C@@H](C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N

Origin of Product

United States

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